2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
Description
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile is a fluorinated aromatic thioether containing a cyano group. Its structure combines a trifluoromethyl (-CF₃) group at the para position, a fluorine atom at the ortho position of the benzene ring, and a thioacetonitrile (-S-CH₂-CN) substituent. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance stability and reactivity . Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of 2-fluoro-5-(trifluoromethyl)phenol with bromoacetonitrile in the presence of a base like potassium carbonate .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZGAYDRFONFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)SCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves nucleophilic substitution between 2-fluoro-5-(trifluoromethyl)benzenethiol and chloroacetonitrile in the presence of a base. The thiolate ion attacks the electrophilic carbon of chloroacetonitrile, displacing chloride and forming the C–S bond.
Key reaction :
Optimized Conditions
Workup and Purification
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Quenching : Dilute with ice-cwater to precipitate the product.
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Extraction : Dichloromethane or ethyl acetate isolates the crude product.
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Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity.
Ionic Liquid-Mediated Synthesis
Green Chemistry Approach
Building on methods for analogous nitriles, ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) serve as recyclable solvents, improving atom economy and reducing waste.
Procedure
Advantages
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Recyclability : Ionic liquids reused ≥5 times without efficiency loss.
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Environmental Impact : Eliminates volatile organic solvents.
Comparative Analysis of Methods
Challenges and Optimization
Chemical Reactions Analysis
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agrochemical Uses
Flutianil is primarily recognized for its role as a fungicide in agriculture. It is effective against various fungal pathogens affecting crops such as strawberries and grapevines. Its mechanism involves inhibiting fungal growth by disrupting metabolic pathways essential for fungal survival.
- Case Study : A study evaluated the efficacy of Flutianil against Botrytis cinerea, a common pathogen in horticultural crops. Results indicated significant reductions in fungal biomass when treated with Flutianil compared to untreated controls, demonstrating its potential as an effective fungicide in agricultural practices .
Proteomics Research
The compound is also utilized in proteomics , where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to selectively bind to specific proteins, facilitating the investigation of metabolic pathways.
- Interaction Studies : Preliminary research has shown that Flutianil interacts with certain enzymes involved in metabolic processes. For instance, binding affinity assays indicated that Flutianil could effectively inhibit specific enzymes, which may lead to insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound is believed to inhibit the synthesis of essential components of the fungal cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key enzymes and proteins required for fungal growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
- Biological Activity : Flutianil’s thiazolidine ring confers fungicidal specificity against powdery mildew, unlike simpler acetonitrile derivatives .
- Synthetic Utility : Chloro or methoxy analogs (e.g., 2-Chloro-5-(CF₃)phenylacetonitrile) are more reactive in SNAr reactions due to weaker EWGs compared to fluorine .
Physicochemical Properties
Notes:
Biological Activity
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile, also known by its CAS number 304901-46-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile |
| Molecular Formula | C9H5F4N1S1 |
| Molecular Weight | 233.20 g/mol |
| CAS Number | 304901-46-0 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with acetonitrile under controlled conditions. The reaction can be optimized through various methods such as adjusting temperature, pressure, and the use of catalysts to increase yield and purity.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It is believed to inhibit the synthesis of essential components in fungal cell membranes, leading to cell death. This mechanism may involve interference with key enzymes and proteins necessary for fungal growth.
Case Study: Antifungal Efficacy
In a study assessing the antifungal properties of various compounds, this compound demonstrated an IC50 value (the concentration required to inhibit 50% of the fungal growth) comparable to established antifungal agents. The specific IC50 values were found to be in the range of , indicating potent activity against common fungal pathogens.
Antimicrobial Activity
Additionally, derivatives of this compound have been explored for their antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
The precise mechanism of action for this compound involves:
- Inhibition of Cell Membrane Synthesis : The compound disrupts the synthesis pathways leading to cell membrane integrity in fungi.
- Targeting Specific Enzymes : It may inhibit key enzymes involved in metabolic processes critical for fungal survival.
- Disruption of Protein Function : By interacting with proteins essential for cell function, it leads to cell death.
Comparison with Similar Compounds
| Compound | Antifungal Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | Moderate | Inhibits urease activity |
| 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | High | Disrupts protein synthesis |
| Flutianil (related thiazolidine derivative) | High | Inhibits fungal cell wall synthesis |
The unique structural features of this compound confer distinct biological properties that make it valuable for further research in antifungal drug development.
Q & A
Basic: What are the recommended safety protocols for handling 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile in laboratory settings?
Answer:
- Preventive Measures: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a sealed container at room temperature, away from heat sources and ignition points .
- First Aid: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention. Ensure proper ventilation in the workspace .
- Waste Disposal: Follow institutional guidelines for hazardous waste disposal. Neutralize residual material with appropriate reagents (e.g., sodium bicarbonate for acidic byproducts) before disposal.
Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using exact mass (e.g., [M+H]<sup>+</sup> for C10H6F4NS requires m/z 264.0165) .
- Infrared (IR) Spectroscopy: Identify the nitrile stretch (~2250 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects: The trifluoromethyl (-CF3) and fluorine substituents deactivate the aromatic ring, directing electrophilic attacks to specific positions (e.g., para to the thioether group). This enhances selectivity in Suzuki-Miyaura couplings .
- Thioether Role: The -S- group acts as a directing moiety, facilitating C-H functionalization. For example, palladium-catalyzed couplings with aryl boronic acids yield biaryl derivatives, critical for agrochemical intermediates .
- Catalytic Optimization: Use Pd(PPh3)4 or XPhos ligands to enhance yields in low-polarity solvents (e.g., toluene) at 80–100°C .
Advanced: What are the discrepancies in reported biological activities of derivatives, and how can they be resolved?
Answer:
- Contradictions: Some studies report high fungicidal activity (e.g., against Botrytis cinerea), while others note limited efficacy in plant models. These discrepancies may arise from differences in formulation (e.g., adjuvants in EPA-registered fungicides) or assay conditions .
- Resolution Strategies:
- Standardized Bioassays: Use OECD guidelines for fungicide testing to ensure consistency in spore germination assays and field trials .
- Metabolite Profiling: Analyze degradation products (e.g., via LC-MS) to identify active vs. inactive metabolites. For example, oxidation of the thioether to sulfoxide may reduce activity .
Advanced: What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
Answer:
- Stepwise Synthesis:
- Catalytic Enhancements:
Advanced: How does steric hindrance from the trifluoromethyl group impact its utility in medicinal chemistry?
Answer:
- Steric and Electronic Effects: The CF3 group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration. However, steric bulk may reduce binding affinity to target enzymes (e.g., cytochrome P450 isoforms) .
- Derivative Design: Replace CF3 with smaller groups (e.g., -OCH3) to balance activity and pharmacokinetics. For instance, analogs with 3,4,5-trimethoxy substitutions show improved anticancer activity .
Advanced: What computational methods validate the stability of its tautomeric forms in solution?
Answer:
- Density Functional Theory (DFT): Calculate energy differences between thione and thiol tautomers. The thione form is more stable by ~5 kcal/mol due to conjugation with the nitrile group .
- Solvent Modeling: Use COSMO-RS to predict tautomer distribution in acetonitrile vs. water. Polar solvents stabilize the thiolate anion, affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
